

Spectroscopic Analysis of 5-tert-pentyl-2phenoxyaniline: A Technical Guide

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Compound of Interest		
Compound Name:	Aniline, 5-tert-pentyl-2-phenoxy-	
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Disclaimer: Direct, experimentally-verified spectroscopic data for 5-tert-pentyl-2-phenoxyaniline is not readily available in public databases. This guide provides a detailed analysis based on the known spectroscopic data of the parent compound, 2-phenoxyaniline, and predicts the spectral characteristics of 5-tert-pentyl-2-phenoxyaniline. This information is intended for research and informational purposes.

Introduction

5-tert-pentyl-2-phenoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its characterization and further development. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tert-pentyl-2-phenoxyaniline. The core of this analysis is built upon the experimental data of 2-phenoxyaniline, with theoretical considerations for the influence of the 5-tert-pentyl substituent.

Predicted Spectroscopic Data

The introduction of a tert-pentyl group at the 5-position of the aniline ring in 2-phenoxyaniline is expected to introduce characteristic signals in the NMR spectra and slightly alter the overall spectral features.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the aniline and phenoxy rings, as well as the aliphatic protons of the tert-pentyl group.

¹³C NMR: The carbon NMR will display signals for all 17 carbon atoms in the molecule, including the distinct signals for the tert-pentyl group.

Table 1: Predicted ¹H NMR Data for 5-tert-pentyl-2-phenoxyaniline

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.00	m	5H	Protons of the phenoxy ring
~ 6.90 - 6.70	m	3H	Protons of the substituted aniline ring
~ 3.80	s (broad)	2H	-NH2
~ 1.65	q	2H	-CH ₂ - (tert-pentyl)
~ 1.25	S	6Н	2 x -CH₃ (tert-pentyl)
~ 0.65	t	3H	-CH₃ (ethyl part of tert-pentyl)

Table 2: Predicted ¹³C NMR Data for 5-tert-pentyl-2-phenoxyaniline



Chemical Shift (δ, ppm)	Assignment
~ 158 - 155	C-O (phenoxy)
~ 145 - 140	C-N and C-O (aniline)
~ 140 - 135	Quaternary C (tert-pentyl attachment)
~ 130 - 115	Aromatic CH carbons
~ 38	Quaternary C (tert-pentyl)
~ 37	-CH ₂ - (tert-pentyl)
~ 28	2 x -CH₃ (tert-pentyl)
~ 9	-CH₃ (ethyl part of tert-pentyl)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine, ether, and aromatic functionalities, along with bands for the aliphatic tert-pentyl group.

Table 3: Predicted IR Absorption Bands for 5-tert-pentyl-2-phenoxyaniline



Wavenumber (cm⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of -NH ₂
3100 - 3000	Medium	Aromatic C-H stretching
2980 - 2850	Strong	Aliphatic C-H stretching (tert- pentyl)
~ 1620	Strong	N-H bending (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C stretching
1270 - 1230	Strong	Aryl-O-C asymmetric stretching
~ 830	Strong	C-H out-of-plane bending (para-disubstituted pattern)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-tert-pentyl-2-phenoxyaniline

m/z	Interpretation
255	[M]+, Molecular ion
226	[M - C_2H_5] ⁺ , Loss of an ethyl group from the tertpentyl
184	[M - C ₅ H ₁₁] ⁺ , Loss of the tert-pentyl group
108	[C ₆ H ₅ O] ⁺ , Phenoxy fragment
93	[C ₆ H ₅ NH ₂] ⁺ , Aniline fragment

Experimental Protocols



While specific protocols for 5-tert-pentyl-2-phenoxyaniline are not available, the following are general methodologies for obtaining spectroscopic data for aniline derivatives.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
 - Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

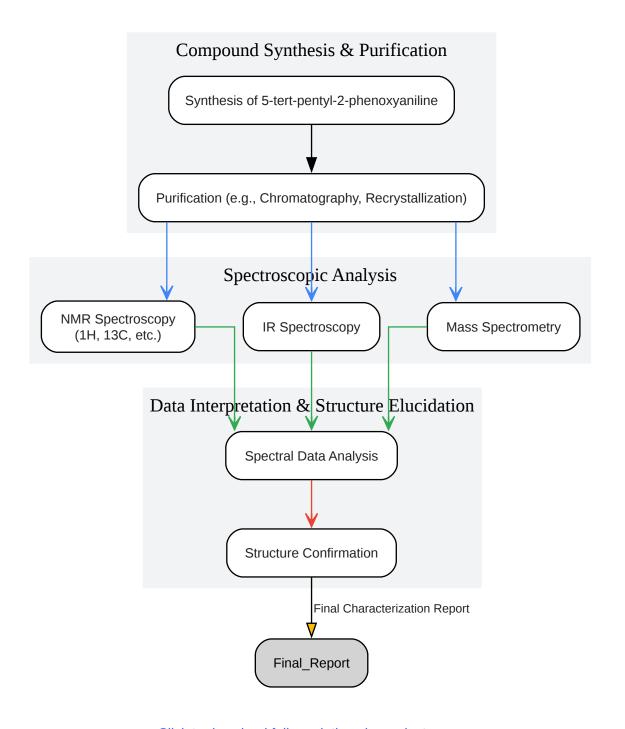


- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like 5-tert-pentyl-2-phenoxyaniline.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion



While direct experimental data for 5-tert-pentyl-2-phenoxyaniline is currently elusive, a comprehensive understanding of its spectroscopic properties can be inferred from the well-characterized parent molecule, 2-phenoxyaniline. The addition of the tert-pentyl group is predicted to introduce specific, identifiable signals in the NMR, IR, and mass spectra. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to identify and characterize this compound, facilitating its potential use in drug development and other scientific endeavors. Experimental verification of these predictions is a necessary next step for a definitive structural assignment.

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